![molecular formula C10H11F3N2O2 B14025492 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is a synthetic organic compound characterized by the presence of a diaziridine ring, a trifluoromethyl group, and a methoxymethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine typically involves the reaction of 4-(methoxymethoxy)benzaldehyde with trifluoromethyl diaziridine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the diaziridine ring. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diaziridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted diaziridine derivatives with various functional groups.
科学研究应用
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The diaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with target molecules.
相似化合物的比较
Similar Compounds
3-Phenyl-3-(trifluoromethyl)diaziridine: Lacks the methoxymethoxy group, resulting in different reactivity and applications.
3-(Methoxymethoxy)phenyl-3-(trifluoromethyl)diazirine: Contains a diazirine ring instead of a diaziridine ring, leading to different chemical properties.
Uniqueness
3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine is unique due to the presence of both the methoxymethoxy group and the trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
属性
分子式 |
C10H11F3N2O2 |
|---|---|
分子量 |
248.20 g/mol |
IUPAC 名称 |
3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O2/c1-16-6-17-8-4-2-7(3-5-8)9(14-15-9)10(11,12)13/h2-5,14-15H,6H2,1H3 |
InChI 键 |
WQYZWHXUEOZLTL-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=CC=C(C=C1)C2(NN2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B14025420.png)

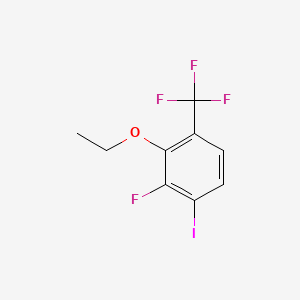
![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)
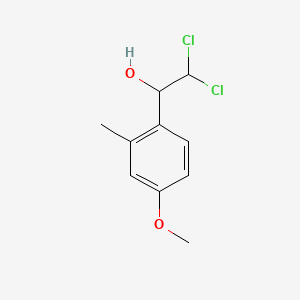
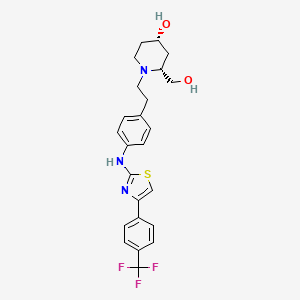

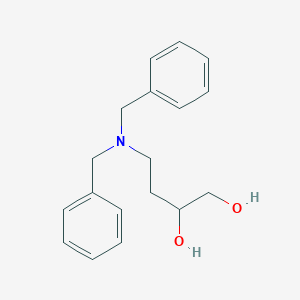

![3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B14025499.png)
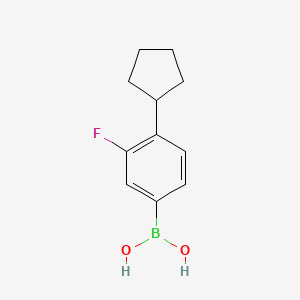
![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)
